

CAS number 50-75-9 physical and chemical properties

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Compound of Interest

Compound Name: 2,3,4-Trichlorobenzoic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of N-Nitrosodimethylamine (CAS Number: 62-75-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Nitrosodimethylamine (NDMA), a semivolatile organic chemical of significant interest due to its carcinogenic properties and presence as a contaminant in various matrices, including pharmaceuticals and drinking water. This document compiles essential data, outlines experimental methodologies for its characterization, and visualizes key chemical pathways. The information presented is intended to support research, development, and quality control activities involving this compound.

Chemical Identity

- Chemical Name: N-Nitrosodimethylamine
- Synonyms: Dimethylnitrosamine (DMN), DMNA[1]
- CAS Number: 62-75-9[1]
- Molecular Formula: C₂H₆N₂O[2]

- Molecular Weight: 74.08 g/mol [3][4]
- Chemical Structure: (CH₃)₂N-N=O[1]

Physical Properties

N-Nitrosodimethylamine is a yellow, oily liquid at room temperature with a faint, characteristic odor.[3] It is a volatile compound.[5] Key physical properties are summarized in the table below.

Property	Value	Reference(s)
Appearance	Yellow oily liquid	[3][6]
Odor	Faint, characteristic	[3]
Boiling Point	151-153 °C	[3]
Melting Point	< 25 °C	[3]
Density	1.0059 g/mL at 20°C	[1][7]
Vapor Pressure	2.7 mmHg at 20°C	[1][8]
Solubility in Water	Miscible	[1][8]
Solubility in Organic Solvents	Soluble in alcohol, ether, and other organic solvents	[1]
Octanol-Water Partition Coefficient (log K _{ow})	-0.57	[1][3][8]
Henry's Law Constant	2.63 x 10 ⁻⁷ atm-m ³ /mol at 20°C	[1][8]

Chemical Properties

NDMA is stable under neutral conditions but can be reactive in acidic environments.[9] It is sensitive to light, particularly ultraviolet light, which can cause its degradation.[10]

- Stability: Stable, but light-sensitive.[10][11]

- **Decomposition:** Degrades upon exposure to sunlight (photolysis).[8][12] The half-life of NDMA vapor in the atmosphere with direct photolysis is estimated to be 5 to 30 minutes.[12] In water, it can be broken down by sunlight or natural biological processes.[8]
- **Incompatibilities:** Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[11]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of NDMA are based on established analytical chemistry techniques. The following outlines general methodologies.

Determination of Boiling Point

The boiling point of NDMA can be determined using a standard distillation apparatus.

- A sample of NDMA is placed in a distillation flask with boiling chips.
- The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.
- The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Determination of Density

A pycnometer is typically used for the precise determination of the density of liquid NDMA.

- The pycnometer is first weighed empty.
- It is then filled with distilled water of a known temperature and weighed again to determine its volume.
- Finally, the pycnometer is filled with the NDMA sample at the same temperature and weighed.

- The density is calculated by dividing the mass of the NDMA by the volume of the pycnometer.

Determination of Solubility in Water

The miscibility of NDMA in water can be qualitatively observed and quantitatively determined using various methods.

- A known volume of NDMA is added to a known volume of water at a specific temperature.
- The mixture is agitated to ensure thorough mixing.
- The absence of phase separation indicates miscibility. For quantitative measurement, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the concentration of NDMA in the aqueous phase after equilibration.

Analytical Methods for Detection and Quantification

Due to its presence as a contaminant at trace levels, sensitive analytical methods are required for the detection and quantification of NDMA.

- Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of NDMA in various matrices. The sample is injected into a gas chromatograph for separation, and the mass spectrometer is used for detection and quantification.^[1]
- Liquid Chromatography-Mass Spectrometry (LC-MS): An alternative and increasingly popular method, particularly for complex matrices. The sample is separated using liquid chromatography before detection by mass spectrometry.^[1]

A typical analytical workflow involves:

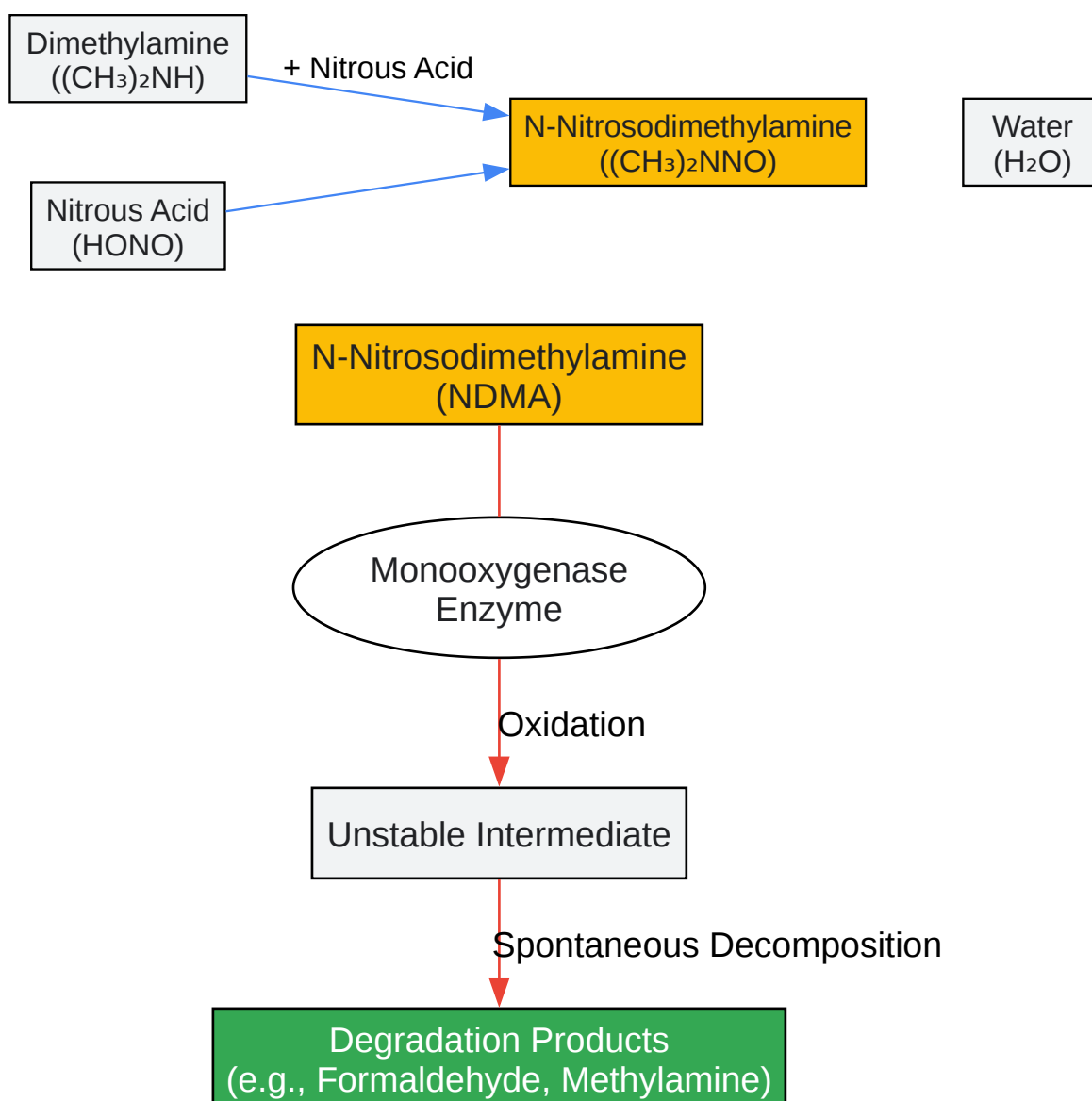
- Sample Preparation: Extraction of NDMA from the sample matrix using a suitable solvent or solid-phase extraction (SPE).
- Chromatographic Separation: Injection of the extract into a GC or LC system to separate NDMA from other components.

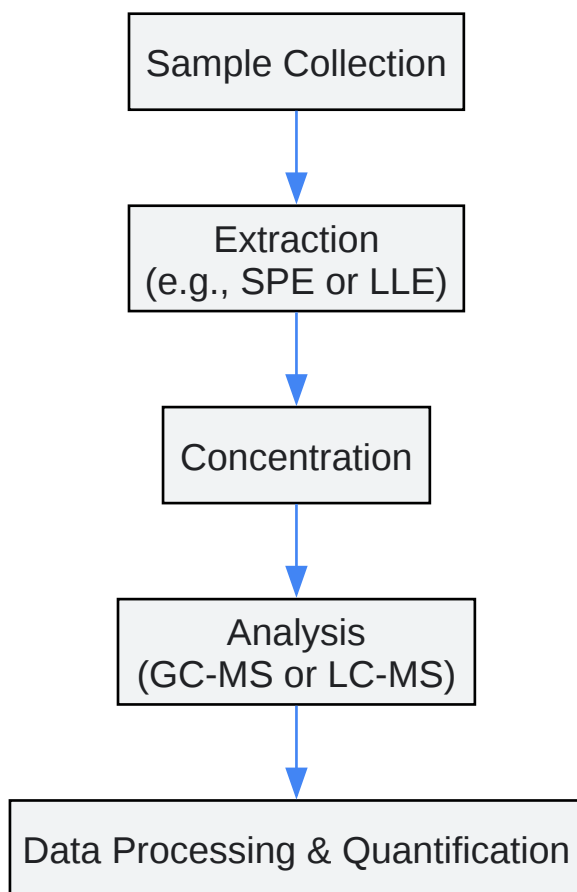
- Mass Spectrometric Detection: The separated NDMA is ionized, and the resulting ions are detected by the mass spectrometer, providing high sensitivity and selectivity.

Visualizations

Formation of N-Nitrosodimethylamine

NDMA can be synthesized in the laboratory by the reaction of dimethylamine with nitrous acid. [5] This reaction is a key pathway for its unintentional formation in various industrial processes and environmental settings.





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